molecular formula C7H11ClF3NO2 B11877771 Methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride

Methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride

Cat. No.: B11877771
M. Wt: 233.61 g/mol
InChI Key: RQQYZTONTAQRGS-UHFFFAOYSA-N
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Description

Methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C7H10F3NO2·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride typically involves the cyclization of suitable precursors. One common method involves the reaction of a trifluoromethyl-containing building block with a pyrrolidine precursor under controlled conditions . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is often purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield carboxylic acids, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate: This compound is similar but lacks the hydrochloride group.

    4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid: This compound has a carboxylic acid group instead of a methyl ester.

    Trifluoromethylpyrrolidine: This compound lacks the carboxylate group.

Uniqueness

Methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride is unique due to the presence of both the trifluoromethyl group and the hydrochloride salt. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the hydrochloride salt improves its solubility in water, making it more suitable for biological applications .

Properties

Molecular Formula

C7H11ClF3NO2

Molecular Weight

233.61 g/mol

IUPAC Name

methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C7H10F3NO2.ClH/c1-13-6(12)4-2-11-3-5(4)7(8,9)10;/h4-5,11H,2-3H2,1H3;1H

InChI Key

RQQYZTONTAQRGS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCC1C(F)(F)F.Cl

Origin of Product

United States

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